2,3-Diphenylpyrazino(2,3-b)quinoxalin-7-yl methyl ether
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Overview
Description
7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline is a complex organic compound with the molecular formula C23H16N4OQuinoxalines and their derivatives are known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer activities .
Preparation Methods
The synthesis of 7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2,3-diaminophenazine with appropriate aldehydes or ketones under acidic conditions. The reaction is often catalyzed by Brønsted acids such as acetic acid or hydrochloric acid . Industrial production methods may involve the use of microwave irradiation or nanoparticle catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline-2,3-diones.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can yield the corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with common reagents including halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in quinoxaline-2,3-diones, while reduction yields dihydroquinoxalines .
Scientific Research Applications
7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits significant biological activity, making it a candidate for the development of new antimicrobial and anticancer agents.
Medicine: Due to its pharmacological properties, it is studied for potential therapeutic applications in treating infections and cancer.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline involves its interaction with various molecular targets. It is known to inhibit certain enzymes and proteins, disrupting cellular processes essential for the survival of pathogens or cancer cells. The compound’s ability to intercalate into DNA and inhibit topoisomerase enzymes is one of the pathways through which it exerts its effects .
Comparison with Similar Compounds
Similar compounds to 7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline include other quinoxaline derivatives such as:
- 2,3-Diphenylquinoxaline
- 7-Methoxyquinoxaline
- 2,3-Dimethylquinoxaline
What sets 7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline apart is its unique substitution pattern, which imparts distinct chemical and biological properties. For instance, the methoxy group at the 7-position enhances its solubility and bioavailability compared to other quinoxaline derivatives .
Properties
CAS No. |
18216-57-4 |
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Molecular Formula |
C23H16N4O |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
7-methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline |
InChI |
InChI=1S/C23H16N4O/c1-28-17-12-13-18-19(14-17)25-23-22(24-18)26-20(15-8-4-2-5-9-15)21(27-23)16-10-6-3-7-11-16/h2-14H,1H3 |
InChI Key |
AJOVIMZKUNCJGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C(=N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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